molecular formula C20H22ClN3O2 B2647031 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea CAS No. 2034466-96-9

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea

Cat. No.: B2647031
CAS No.: 2034466-96-9
M. Wt: 371.87
InChI Key: ZKKWGAQMJUDNQM-UHFFFAOYSA-N
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Description

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea is a urea derivative featuring a benzofuran moiety, a dimethylaminoethyl chain, and a 4-chlorobenzyl group. Its molecular formula is C₁₉H₁₇ClN₃O₂, with a calculated molecular weight of 354.8 g/mol. The compound’s structure combines aromatic, heterocyclic, and alkylamine components, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-[(4-chlorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-24(2)17(19-11-15-5-3-4-6-18(15)26-19)13-23-20(25)22-12-14-7-9-16(21)10-8-14/h3-11,17H,12-13H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKWGAQMJUDNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NCC1=CC=C(C=C1)Cl)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea typically involves multiple steps:

    Formation of Benzofuran Derivative: The initial step involves the synthesis of the benzofuran core, which can be achieved through cyclization reactions of appropriate precursors.

    Dimethylaminoethyl Substitution: The benzofuran derivative is then subjected to substitution reactions to introduce the dimethylaminoethyl group.

    Urea Formation: The final step involves the reaction of the substituted benzofuran with 4-chlorobenzyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Key Substituents Molecular Weight (g/mol) Purity (HPLC) Synthesis Method Potential Applications
Target Compound: 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea Benzofuran, dimethylaminoethyl, 4-chlorobenzyl 354.8 Not reported Likely multi-step condensation Anticancer (inferred)
1-(3-(Benzofuran-2-yl)propyl)-3-(4-fluorobenzyl)urea Benzofuran, propyl chain, 4-fluorobenzyl ~355.3 Not reported Not specified Not reported
1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)urea (19) 4-Ethylphenyl, 2-hydroxyphenyl 271.3 99.7% Amine coupling in CCl₄ Bioactivity screening
1-Benzyl-3-(4-chloromethyl-benzoyl)urea Benzyl, 4-chloromethylbenzoyl ~318.7 Not reported Reflux-based synthesis Anticancer research
1-(1-Benzofuran-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one Benzofuran, 4-chlorophenyl enone ~284.7 Not reported Claisen-Schmidt condensation Crystallography studies

Substituent Impact on Properties

  • Benzofuran vs.
  • Chlorobenzyl vs. Fluorobenzyl : The 4-chlorobenzyl group (target compound) offers greater electron-withdrawing effects and lipophilicity than 4-fluorobenzyl (), which could influence membrane permeability .
  • Dimethylaminoethyl Chain: The dimethylamino group may improve solubility in aqueous media compared to non-aminated analogs (e.g., compound 19) .

Pharmacological Implications

  • Urea derivatives with chlorinated aromatic groups (e.g., 1-benzyl-3-(4-chloromethyl-benzoyl)urea) are associated with anticancer activity, suggesting the target compound may share similar mechanisms .

Biological Activity

The compound 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22ClN3OC_{21}H_{22}ClN_3O, and it features a benzofuran moiety, a dimethylamino group, and a chlorobenzyl urea structure. These structural components contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

  • Antitumor Activity
    • Recent studies have indicated that this compound exhibits significant antitumor properties, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. The IC50 values reported for this compound range from 0.126 μM to 12.91 μM, demonstrating potent inhibitory effects on cell proliferation compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Mechanism of Action
    • The compound acts primarily as an inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are involved in tumor metastasis. In vivo studies have shown that treatment with this compound significantly reduces lung metastasis in mouse models inoculated with TNBC cells .
  • Selectivity and Safety Profile
    • Notably, the compound displays a favorable selectivity index, exhibiting 19-fold lesser effects on non-cancerous MCF10A cells compared to cancerous cells . Moreover, acute toxicity assessments in Kunming mice revealed no adverse effects at doses up to 2000 mg/kg, indicating a promising safety profile for further development .

Data Table: Biological Activity Summary

Biological ActivityCell LineIC50 (μM)Mechanism of ActionReference
AntitumorMDA-MB-2310.126Inhibition of MMP-2, MMP-9
AntitumorMCF-70.87–12.91Selective cytotoxicity
ToxicityKunming Mice>2000No observed toxicity

Case Studies

  • In Vivo Efficacy in Tumor Models
    • A study conducted on BALB/c nude mice demonstrated the efficacy of the compound in inhibiting tumor growth and metastasis when administered post-tumor inoculation. The treatment resulted in a marked reduction in metastatic nodules compared to control groups .
  • Comparative Studies with Other Compounds
    • Comparative analysis with TAE226, another known antitumor agent, showed that the compound outperformed TAE226 in terms of inhibiting lung metastasis in TNBC models, suggesting its potential as a superior therapeutic option .

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